molecular formula C23H27N3O4S B298103 2-{4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-{4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No. B298103
M. Wt: 441.5 g/mol
InChI Key: LXYDFKWQCCEAKS-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide is a compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-{4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide involves the inhibition of certain enzymes and signaling pathways, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK). By inhibiting these pathways, this compound can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-{4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide can reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. However, a limitation is that further studies are needed to determine the optimal dosage and potential side effects of this compound.

Future Directions

For research on 2-{4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide include investigating its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and cardiovascular disease. Additionally, further studies are needed to optimize the synthesis method and determine the optimal dosage and potential side effects of this compound.

Synthesis Methods

The synthesis of 2-{4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide involves the reaction of 4-(2-bromoacetyl)phenol with 2-(benzylsulfanyl)acetic acid hydrazide in the presence of potassium carbonate. The resulting product is then reacted with tetrahydrofuran-2-carbaldehyde to yield the final compound.

Scientific Research Applications

2-{4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Studies have shown that this compound exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways.

properties

Product Name

2-{4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

2-[4-[(E)-[(2-benzylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C23H27N3O4S/c27-22(24-14-21-7-4-12-29-21)15-30-20-10-8-18(9-11-20)13-25-26-23(28)17-31-16-19-5-2-1-3-6-19/h1-3,5-6,8-11,13,21H,4,7,12,14-17H2,(H,24,27)(H,26,28)/b25-13+

InChI Key

LXYDFKWQCCEAKS-DHRITJCHSA-N

Isomeric SMILES

C1CC(OC1)CNC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)CSCC3=CC=CC=C3

SMILES

C1CC(OC1)CNC(=O)COC2=CC=C(C=C2)C=NNC(=O)CSCC3=CC=CC=C3

Canonical SMILES

C1CC(OC1)CNC(=O)COC2=CC=C(C=C2)C=NNC(=O)CSCC3=CC=CC=C3

Origin of Product

United States

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